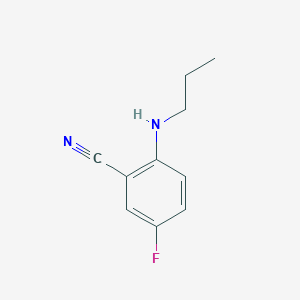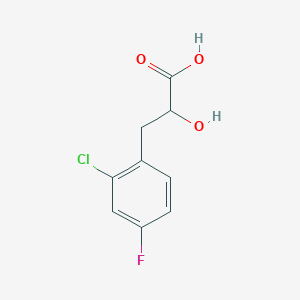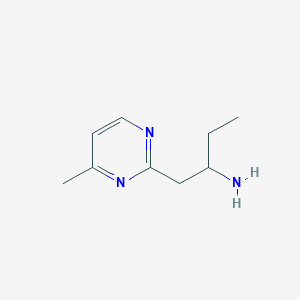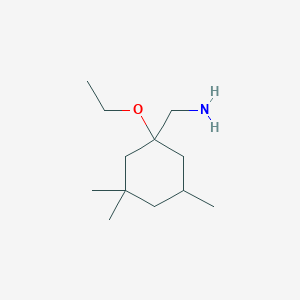![molecular formula C9H21NOS B13309535 4-{[3-(Methylsulfanyl)propyl]amino}pentan-1-ol](/img/structure/B13309535.png)
4-{[3-(Methylsulfanyl)propyl]amino}pentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3-(Methylsulfanyl)propyl]amino}pentan-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a pentane chain, with an amino group substituted with a 3-(methylsulfanyl)propyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Methylsulfanyl)propyl]amino}pentan-1-ol typically involves the reaction of 3-(methylsulfanyl)propylamine with a suitable pentan-1-ol derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst or under specific temperature and pressure settings, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as distillation, crystallization, and chromatography ensures the efficient separation and purification of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[3-(Methylsulfanyl)propyl]amino}pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various substituted amines.
Wissenschaftliche Forschungsanwendungen
4-{[3-(Methylsulfanyl)propyl]amino}pentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-{[3-(Methylsulfanyl)propyl]amino}pentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow the compound to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{[3-(Methylsulfanyl)propyl]amino}cyclohexan-1-ol
- 4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol
Uniqueness
4-{[3-(Methylsulfanyl)propyl]amino}pentan-1-ol is unique due to its specific structural features, such as the combination of a hydroxyl group with a 3-(methylsulfanyl)propyl-substituted amino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C9H21NOS |
|---|---|
Molekulargewicht |
191.34 g/mol |
IUPAC-Name |
4-(3-methylsulfanylpropylamino)pentan-1-ol |
InChI |
InChI=1S/C9H21NOS/c1-9(5-3-7-11)10-6-4-8-12-2/h9-11H,3-8H2,1-2H3 |
InChI-Schlüssel |
GKOSGFSZNTTYEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCO)NCCCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Butylamino)methyl]-4-methoxyphenol](/img/structure/B13309454.png)
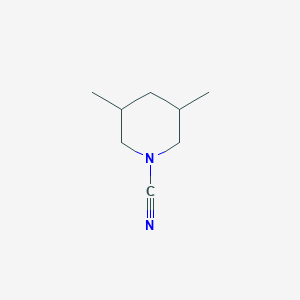



![5-Ethyl-6-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13309500.png)

![{2-[(Pentan-3-yl)amino]phenyl}methanol](/img/structure/B13309515.png)
